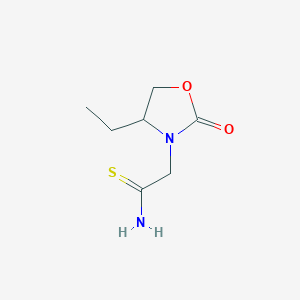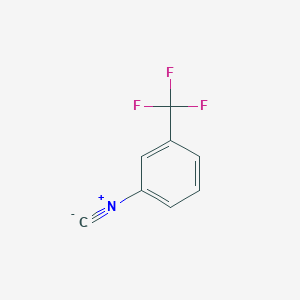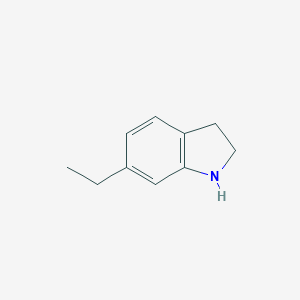
1H-Indole, 6-ethyl-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 6-ethyl-2,3-dihydro- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用機序
The mechanism of action of 1H-Indole, 6-ethyl-2,3-dihydro- is not fully understood. However, studies have shown that it exhibits its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II.
生化学的および生理学的効果
1H-Indole, 6-ethyl-2,3-dihydro- has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that it exhibits antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 1H-Indole, 6-ethyl-2,3-dihydro- in lab experiments include its relatively low cost, ease of synthesis, and potential for exhibiting a wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays, and its potential for exhibiting cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1H-Indole, 6-ethyl-2,3-dihydro-. One direction is to explore its potential applications in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. Another direction is to investigate its potential as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 1H-Indole, 6-ethyl-2,3-dihydro- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for improved yield and purity.
合成法
The synthesis of 1H-Indole, 6-ethyl-2,3-dihydro- can be achieved through several methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine, followed by cyclization to form the indole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde, followed by cyclization. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.
科学的研究の応用
1H-Indole, 6-ethyl-2,3-dihydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a starting material for the synthesis of other indole derivatives.
特性
CAS番号 |
162716-49-6 |
|---|---|
製品名 |
1H-Indole, 6-ethyl-2,3-dihydro- |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
6-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |
InChIキー |
OOZLYAVLHJNPAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCN2)C=C1 |
正規SMILES |
CCC1=CC2=C(CCN2)C=C1 |
同義語 |
1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
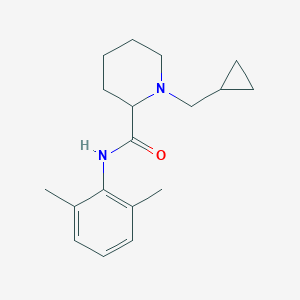
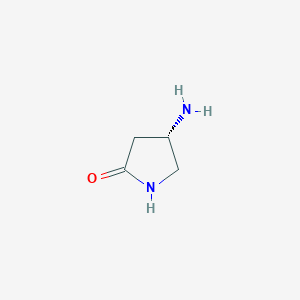


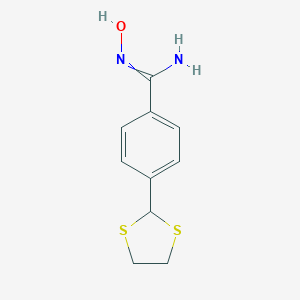
![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)
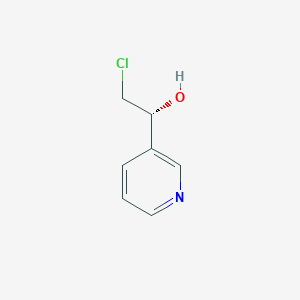
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

